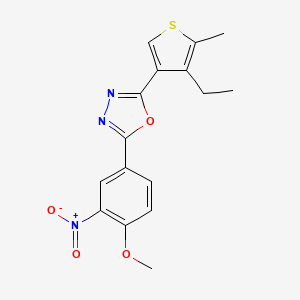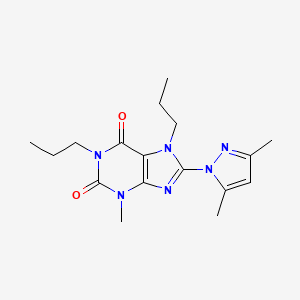![molecular formula C15H23ClN2O2 B4688987 2-{2-[4-(4-chlorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4688987.png)
2-{2-[4-(4-chlorobenzyl)-1-piperazinyl]ethoxy}ethanol
Vue d'ensemble
Description
2-{2-[4-(4-chlorobenzyl)-1-piperazinyl]ethoxy}ethanol, also known as Trazodone, is a psychoactive drug that belongs to the class of antidepressants. It was first synthesized in the 1960s and has been widely used for the treatment of depression, anxiety, and insomnia.
Mécanisme D'action
The exact mechanism of action of 2-{2-[4-(4-chlorobenzyl)-1-piperazinyl]ethoxy}ethanol is not fully understood, but it is believed to work by increasing the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. This compound is a serotonin antagonist and reuptake inhibitor (SARI), which means that it blocks the reuptake of serotonin and increases its levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, which can improve mood and reduce anxiety. This compound has also been found to have sedative effects, which can help to improve sleep. In addition, it has been shown to have analgesic effects, which can help to reduce pain.
Avantages Et Limitations Des Expériences En Laboratoire
2-{2-[4-(4-chlorobenzyl)-1-piperazinyl]ethoxy}ethanol has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and is well understood. This means that researchers can use it with confidence in their experiments. Another advantage is that it has a relatively low risk of side effects, which makes it a safer choice than some other drugs. However, one limitation is that it can be difficult to obtain, as it is a prescription drug. Another limitation is that it can be expensive, which may limit its use in some experiments.
Orientations Futures
There are a number of future directions for research on 2-{2-[4-(4-chlorobenzyl)-1-piperazinyl]ethoxy}ethanol. One area of interest is its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Another area of interest is its potential use in the treatment of chronic pain. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Finally, researchers are interested in exploring the mechanisms of action of this compound in more detail, in order to better understand how it works and how it can be used to treat a variety of conditions.
Applications De Recherche Scientifique
2-{2-[4-(4-chlorobenzyl)-1-piperazinyl]ethoxy}ethanol has been extensively studied for its therapeutic potential in the treatment of depression, anxiety, and insomnia. It has been shown to be effective in treating major depressive disorder, with fewer side effects than traditional antidepressants. This compound has also been used to treat anxiety disorders, such as generalized anxiety disorder and panic disorder. In addition, it has been found to be effective in treating insomnia, particularly in patients with depression.
Propriétés
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O2/c16-15-3-1-14(2-4-15)13-18-7-5-17(6-8-18)9-11-20-12-10-19/h1-4,19H,5-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHJVPPMGJQSLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-bromophenyl)-5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4688912.png)
![ethyl N-{[(2-methylcyclohexyl)amino]carbonyl}glycinate](/img/structure/B4688919.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]amino}carbonothioyl)-2-(4-methylphenoxy)acetamide](/img/structure/B4688931.png)
![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]phenyl}acrylamide](/img/structure/B4688937.png)
![5-[4-(benzyloxy)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4688943.png)
![2-{[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4688944.png)
![7-(2-furyl)-2-[(5-methyl-1H-pyrazol-1-yl)methyl]-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4688949.png)

![3-[4-(4-isobutyryl-1-piperazinyl)-4-oxobutyl]-1H-indole](/img/structure/B4688962.png)

![3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4688979.png)
![ethyl 3-[({N-[(4-methyl-2-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate](/img/structure/B4688994.png)
![2-{[3-(2,4-dichlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid](/img/structure/B4689003.png)